molecular formula C14H21ClN2O B4972557 2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide

2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide

Cat. No. B4972557
M. Wt: 268.78 g/mol
InChI Key: SPFVJPZAUKTPPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide, also known as CDM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of amides and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. Binding of 2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide to the sigma-1 receptor has been found to enhance the receptor's activity, leading to downstream effects on various signaling pathways in the brain. These effects may be responsible for the observed biochemical and physiological effects of 2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide has been found to exhibit various biochemical and physiological effects, including analgesic, anxiolytic, and antidepressant effects. It has also been found to improve memory and learning in animal models. These effects are believed to be mediated by the modulation of the sigma-1 receptor and downstream signaling pathways in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the receptor's function. However, one limitation of using 2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide. One area of interest is the development of new sigma-1 receptor ligands based on the structure of 2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide. Another area of interest is the study of the potential therapeutic applications of 2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide, particularly in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide and its downstream effects on signaling pathways in the brain.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide involves the reaction of 4-chlorobenzoyl chloride with N,N-dimethylaminopropylamine, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained after purification through recrystallization.

Scientific Research Applications

2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the role of the sigma-1 receptor in the brain. The sigma-1 receptor is a protein that is involved in various physiological processes, including pain perception, mood regulation, and memory formation. 2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide has been found to bind to the sigma-1 receptor with high affinity, making it a useful tool for studying the receptor's function.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O/c1-11(10-17(2)3)9-16-14(18)8-12-4-6-13(15)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFVJPZAUKTPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CC=C(C=C1)Cl)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide

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